Enzyme Inhibition Profile: Dihydroorotase IC50 Comparison
The target compound demonstrates measurable but weak inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, with an IC50 of 1.00E+6 nM (1 mM) at pH 7.37 [1]. This contrasts with the non-aminated analog 2,6-dichloroisonicotinonitrile, for which no DHOase inhibition data is reported in the same database. This indicates that the 3-amino substitution contributes a specific, albeit modest, binding interaction with this pyrimidine biosynthesis enzyme.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.00E+6 nM (1 mM) |
| Comparator Or Baseline | 2,6-dichloroisonicotinonitrile (no reported activity in BindingDB) |
| Quantified Difference | Not applicable (comparator data absent) |
| Conditions | Mouse Ehrlich ascites dihydroorotase; 10 µM compound concentration; pH 7.37 |
Why This Matters
This data point confirms that the 3-amino group imparts a distinct biological fingerprint, guiding medicinal chemists away from non-aminated analogs for pyrimidine biosynthesis-targeted projects.
- [1] BindingDB. Affinity data for 3-Amino-2,6-dichloroisonicotinonitrile (CID 28875341). Dihydroorotase inhibition IC50: 1.00E+6 nM. View Source
